Tetramethylammonium hydrogen sulfate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquids and Electrolytes:

- The cationic part of the molecule, tetramethylammonium (TMA+), is a bulky organic cation. This characteristic makes TMAH•H2SO4•xH2O a promising candidate for the development of ionic liquids. Ionic liquids are salts with melting points below 100°C and possess unique properties like high thermal stability, good conductivity, and miscibility with various organic solvents. Research suggests TMAH•H2SO4•xH2O can be used as a precursor for the synthesis of novel ionic liquids with specific functionalities for applications in electrochemical devices and catalysis.

Organic Synthesis:

- TMAH•H2SO4•xH2O exhibits mild acidic properties due to the presence of the hydrogensulfate anion (HSO4-). This makes it a suitable catalyst for various organic reactions. Studies have explored its role in promoting reactions like esterification, alkylation, and dehydration.

Material Science:

- TMAH•H2SO4•xH2O can be used as an etching agent for certain materials. The acidic nature of the molecule allows for controlled removal of material surfaces during the fabrication process of micro and nanostructures.

Pharmaceutical Research:

- Limited research suggests TMAH•H2SO4•xH2O might have potential applications in the pharmaceutical industry. Some studies have investigated its use in the preparation of pharmaceutical intermediates or drug delivery systems []. However, more research is required to understand its efficacy and safety in this context.

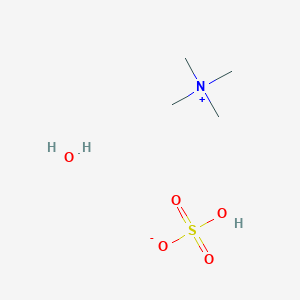

Tetramethylammonium hydrogen sulfate monohydrate is a white crystalline solid with the molecular formula C₄H₁₅NO₅S·H₂O and a molecular weight of approximately 189.2 g/mol . It consists of tetramethylammonium cations (N(CH₃)₄⁺) and hydrogen sulfate anions (HSO₄⁻). This compound is highly soluble in water and many organic solvents, making it versatile for various chemical processes .

Example Reactions- Phase Transfer Catalysis: It can enhance the efficiency of nucleophilic substitutions by transferring reactants from one phase to another.

- Decomposition Reaction: At elevated temperatures, it decomposes into tetramethylammonium sulfate and sulfuric acid.

Tetramethylammonium hydrogen sulfate monohydrate can be synthesized through various methods:

- Neutralization Reaction: By reacting tetramethylammonium hydroxide with sulfuric acid.

- Direct Synthesis: Combining tetramethylammonium chloride with sodium hydrogen sulfate in an aqueous solution.

These methods yield the monohydrate form, which is often crystallized from water.

The applications of tetramethylammonium hydrogen sulfate monohydrate are diverse:

- Phase Transfer Catalyst: Widely used in organic synthesis to facilitate reactions between immiscible phases.

- Ion Exchange Processes: Employed in various chemical processes where ion transfer is essential.

- Polymer Synthesis: Utilized in the production of polymers due to its ability to enhance reaction rates and yields .

Several compounds share similarities with tetramethylammonium hydrogen sulfate monohydrate due to their quaternary ammonium structure or functional properties:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Tetrabutylammonium bromide | C₁₆H₃₄BrN | Larger alkyl groups; used in extraction processes |

| Trimethylbenzylammonium chloride | C₁₈H₂₁ClN | Aromatic ring enhances solubility in organic solvents |

| Benzyltrimethylammonium chloride | C₁₈H₂₁ClN | Used as a surfactant; exhibits antimicrobial properties |

Tetramethylammonium hydrogen sulfate monohydrate is distinct due to its specific application as a phase transfer catalyst and its unique solubility characteristics compared to these similar compounds.

Tetramethylammonium hydrogen sulfate monohydrate crystallizes as a complex ionic compound with the molecular formula (CH₃)₄N⁺·HSO₄⁻·H₂O [1] [2]. The compound exhibits a molecular weight of 189.23 g/mol and appears as white to off-white crystalline powder or fine crystals [1] [3] [4]. The crystalline form demonstrates significant structural complexity, with the basic unit comprising tetramethylammonium cations, hydrogen sulfate anions, and water molecules arranged in a specific three-dimensional framework [1] [2] [5].

The compound belongs to the monoclinic crystal system under ambient conditions, with lattice parameters that reflect its pseudocubic nature [6]. The crystal structure is characterized by lattice constants of approximately a ≠ b ≠ c = 9.7 Å with angles α = β = 90° and γ = 90.01° [6]. This near-cubic arrangement provides the structural foundation for the compound's unique ferroelectric properties and phase transition behavior [6].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₅NO₅S ((CH₃)₄N⁺·HSO₄⁻·H₂O) |

| Molecular Weight | 189.23 g/mol |

| Crystal System | Monoclinic (ambient conditions) |

| Lattice Parameters | a ≠ b ≠ c ≈ 9.7 Å |

| Unit Cell Angles | α = β = 90°, γ = 90.01° |

| CAS Number | 103812-00-6 |

| Appearance | White to off-white crystalline powder |

The tetramethylammonium cation adopts a tetrahedral geometry with the nitrogen atom at the center, surrounded by four methyl groups [7] [8]. This configuration contributes to the overall structural stability while providing the necessary symmetry for the compound's ferroelectric behavior [7]. The hydrogen sulfate anions exhibit a distorted tetrahedral arrangement around the central sulfur atom, with one proton creating the acidic character essential for hydrogen bonding networks [9] [10].

Crystal Packing Arrangements

The crystal packing of tetramethylammonium hydrogen sulfate monohydrate is dominated by extensive hydrogen bonding networks that create a three-dimensional framework [11] [12]. The structure contains ordered tetramethylammonium cations positioned within channels formed by hydrogen-bonded chains of water molecules, which are cross-linked through interactions with the hydrogen sulfate ions [11] [12]. This arrangement results in a highly organized packing scheme that maximizes both electrostatic interactions and hydrogen bonding efficiency [11] [12].

The packing arrangement demonstrates similarities to related tetramethylammonium compounds, particularly tetramethylammonium sulfate tetrahydrate, which crystallizes in the orthorhombic space group Pnam [11] [12]. In the monohydrate structure, the reduced water content leads to modified packing arrangements where the tetramethylammonium cations are more directly involved in stabilizing the overall crystal structure [11] [12]. The cations occupy specific crystallographic sites that optimize the balance between Coulombic interactions and van der Waals forces [11] [12].

The crystal exhibits a layered structure where alternating layers of organic cations and inorganic anions are separated by water molecules [11] [12]. This layered arrangement is characteristic of many tetramethylammonium compounds and contributes to the anisotropic properties observed in the crystal [11] [12]. The methyl groups of the tetramethylammonium cations engage in weak C–H···O interactions with the oxygen atoms of the hydrogen sulfate anions, further stabilizing the crystal structure [7] [8].

Hydrogen Bonding Networks

The hydrogen bonding network in tetramethylammonium hydrogen sulfate monohydrate is fundamental to its structural stability and ferroelectric properties [9] [13]. The compound exhibits both conventional hydrogen bonds involving the water molecules and the acidic proton of the hydrogen sulfate anion, as well as weaker C–H···O interactions from the tetramethylammonium cations [9] [13]. These hydrogen bonds create infinite chains that extend throughout the crystal structure, forming a three-dimensional network that determines the material's physical properties [9] [13].

The primary hydrogen bonding motif involves the water molecules forming bridges between hydrogen sulfate anions through O–H···O interactions [9] [13]. The hydrogen sulfate anions can both donate and accept hydrogen bonds, with the acidic proton participating in strong hydrogen bonding to neighboring oxygen atoms [9] [13]. This dual character of the hydrogen sulfate anion is crucial for the formation of extended hydrogen bonding networks that stabilize the crystal structure [9] [13].

Antielectrostatic hydrogen bonds play a significant role in the structural organization, particularly between hydrogen sulfate anions [13] [14]. These HSO₄⁻···HSO₄⁻ interactions, although energetically challenging due to Coulombic repulsion, are stabilized by the overall ionic environment and contribute to the unique structural features of the compound [13] [14]. The presence of these antielectrostatic interactions demonstrates the complex nature of hydrogen bonding in ionic crystals and their importance in determining crystal packing arrangements [13] [14].

| Hydrogen Bond Type | Participants | Characteristics |

|---|---|---|

| O–H···O | Water molecules ↔ HSO₄⁻ | Strong, directional |

| O–H···O | HSO₄⁻ ↔ HSO₄⁻ | Antielectrostatic, stabilizing |

| C–H···O | (CH₃)₄N⁺ ↔ HSO₄⁻ | Weak, numerous |

| O–H···O | H₂O ↔ H₂O | Chain-forming |

Ferroelectric Properties

Temperature-Dependent Ferroelectric Behavior

Tetramethylammonium hydrogen sulfate monohydrate exhibits remarkable ferroelectric properties over a substantial temperature range, demonstrating ferroelectricity from -104°C to 40°C [15] [6]. This extensive ferroelectric window of approximately 144°C makes the compound particularly interesting for both fundamental research and potential applications [15] [6]. The ferroelectric behavior is characterized by spontaneous polarization that can be reversed by the application of an external electric field, with the polarization magnitude showing strong temperature dependence [6].

The temperature-dependent ferroelectric behavior involves multiple phase transitions that occur at distinct temperatures [6]. Experimental observations have identified transition points around -104°C, -70°C, -42°C, 42°C, and 120°C [6]. Each transition corresponds to changes in the crystal structure and the degree of order within the tetramethylammonium cations and hydrogen sulfate anions [6]. The ferroelectric-to-paraelectric transition occurs at approximately 40°C, above which the compound loses its ability to maintain spontaneous polarization [6].

| Temperature (°C) | Transition Type | Characteristics |

|---|---|---|

| -104 | Ferroelectric transition | Sudden drop in spontaneous polarization |

| -70 | Phase transition | Structural rearrangement |

| -42 | Phase transition | Structural rearrangement |

| 40 | Ferroelectric limit | Loss of ferroelectric properties |

| 120 | Phase transition | High temperature structural change |

The spontaneous polarization shows anomalous behavior at the transition temperatures, with sudden increases observed during heating cycles [6]. This behavior is particularly pronounced at 100 kHz frequency measurements, where the polarization demonstrates significant frequency dependence [6]. The temperature dependence of the dielectric constant also exhibits characteristic peaks at the phase transition temperatures, confirming the ferroelectric nature of these transitions [6].

Polarization Mechanisms

The polarization mechanisms in tetramethylammonium hydrogen sulfate monohydrate involve the collective reorientation of electric dipoles associated with both the tetramethylammonium cations and the hydrogen sulfate anions [6]. The primary mechanism involves the displacement of hydrogen sulfate ions and the rotational motion of tetramethylammonium cations within the crystal lattice [6]. These movements create local electric dipoles that can be aligned or reversed by external electric fields, resulting in macroscopic polarization [6].

The hydrogen sulfate anions play a crucial role in the polarization mechanism through their ability to adopt different orientations within the crystal structure [6]. The anions can rotate around their S-O bonds, creating different polar arrangements that contribute to the overall spontaneous polarization [6]. The temperature dependence of this mechanism is related to the thermal energy available to overcome the energy barriers associated with ionic reorientation [6].

Mean field model calculations have been applied to understand the polarization mechanisms, providing expressions for spontaneous polarization and dielectric susceptibility [6]. The model successfully describes the temperature dependence of both spontaneous polarization and dielectric constant in both ferroelectric and paraelectric phases [6]. The calculations reveal that the polarization mechanisms involve cooperative interactions between neighboring dipoles, with the strength of these interactions determining the transition temperatures [6].

The tetramethylammonium cations contribute to the polarization mechanism through their rotational degrees of freedom [6]. The cations can adopt different orientations that either enhance or oppose the polarization created by the hydrogen sulfate anions [6]. The coupling between cation and anion orientations is essential for the ferroelectric behavior and determines the stability of the polarized state [6].

Structural Transformations

Temperature-Induced Phase Transitions

The temperature-induced phase transitions in tetramethylammonium hydrogen sulfate monohydrate involve systematic changes in the crystal structure that affect both the local coordination environment and the overall symmetry [6]. The compound undergoes a series of structural transformations as temperature varies, with each transition corresponding to specific changes in the arrangement of tetramethylammonium cations, hydrogen sulfate anions, and water molecules [6].

The low-temperature phase, stable below approximately -104°C, is characterized by complete ordering of both the tetramethylammonium cations and hydrogen sulfate anions [6]. In this phase, the crystal structure exhibits maximum order with fixed orientations for all molecular components [6]. As temperature increases, thermal energy begins to overcome the energy barriers associated with molecular reorientation, leading to the onset of disorder [6].

The intermediate temperature phases, occurring between -104°C and 40°C, show varying degrees of partial disorder [6]. The tetramethylammonium cations begin to exhibit rotational motion around their nitrogen centers, while the hydrogen sulfate anions may adopt multiple orientational states [6]. These intermediate phases are characterized by the coexistence of ordered and disordered regions within the crystal structure [6].

The high-temperature phase, stable above 40°C, represents a completely disordered state where both cations and anions undergo free rotation [6]. This phase corresponds to the paraelectric state where no spontaneous polarization can be maintained [6]. The transition to this phase is accompanied by significant changes in the unit cell parameters and overall crystal symmetry [6].

The phase transitions are accompanied by characteristic changes in physical properties, including thermal expansion coefficients, dielectric constants, and mechanical properties [6]. Differential thermal analysis reveals distinct endothermic and exothermic peaks corresponding to each phase transition, providing thermodynamic information about the transformation processes [6].

Pressure-Induced Structural Changes

While specific pressure-induced structural changes in tetramethylammonium hydrogen sulfate monohydrate have not been extensively studied, related tetramethylammonium compounds provide insights into the expected behavior under pressure [16] [17]. Pressure-induced structural transformations in similar systems typically involve compression of the crystal lattice, changes in hydrogen bonding patterns, and modifications to the orientational disorder of the molecular components [16] [17].

The compressibility of tetramethylammonium compounds is generally anisotropic, with different directions in the crystal showing varying responses to applied pressure [16] [17]. The hydrogen bonding networks are particularly sensitive to pressure changes, as the O–H···O distances are readily modified by compression [16] [17]. These changes in hydrogen bonding can lead to structural phase transitions at relatively moderate pressures [16] [17].

The tetramethylammonium cations are expected to show significant compression under pressure due to their organic nature and the presence of van der Waals interactions between methyl groups [16] [17]. The cations may undergo changes in their rotational behavior under pressure, with increasing pressure generally leading to more restricted motion and enhanced ordering [16] [17].

Pressure-induced changes in the hydrogen sulfate anions may involve modifications to the S-O bond lengths and O-S-O bond angles [16] [17]. These changes can affect the hydrogen bonding capabilities of the anions and alter the overall hydrogen bonding network structure [16] [17]. The pressure dependence of these structural parameters is important for understanding the mechanical properties and stability of the compound under different conditions [16] [17].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant